2-[(2E)-2-hydroxyiminopropyl]phenol
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(2E)-2-hydroxyiminopropyl]phenol |
InChI |
InChI=1S/C9H11NO2/c1-7(10-12)6-8-4-2-3-5-9(8)11/h2-5,11-12H,6H2,1H3/b10-7+ |
InChI Key |
ADTKUXKRWVIVAX-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=CC=C1O |
Canonical SMILES |
CC(=NO)CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-hydroxyiminopropyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hydroxylamine derivative under basic conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents . These reactions typically occur under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of phenolic compounds often involves the hydroxylation of benzene derivatives or the oxidation of cumene . These methods are optimized for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-hydroxyiminopropyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro- and bromo-phenols.
Scientific Research Applications
2-[(2E)-2-hydroxyiminopropyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-hydroxyiminopropyl]phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals . Additionally, the hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 50563-19-4
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- Synonyms: 4-(2-Hydroxyiminopropyl)phenol, (4-Hydroxyphenyl)acetone oxime .
Structural Features: The compound consists of a phenol ring substituted with a (2E)-2-hydroxyiminopropyl group.
Comparison with Structurally Similar Phenolic Compounds
Structural and Functional Group Analysis
The compound belongs to the broader class of alkylphenols and oxime derivatives. Key structural analogs include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 2-[(2E)-2-Hydroxyiminopropyl]phenol | 50563-19-4 | C₉H₁₁NO₂ | 165.19 | Phenol + hydroxyiminopropyl (oxime) |
| 4-Octylphenol | 1806-26-4 | C₁₄H₂₂O | 206.32 | Phenol + linear octyl chain |
| 4-Nonylphenol | 104-40-5 | C₁₅H₂₄O | 220.35 | Phenol + branched nonyl chain |
| 4-(1-Ethyl-2,2-dimethylpropyl)phenol | Not provided | C₁₂H₁₈O | 178.27 | Phenol + complex alkyl substituent |
Key Differences :
- Oxime Group: The hydroxyiminopropyl group in the target compound introduces nitrogen-based reactivity (e.g., chelation, tautomerism) absent in alkylphenols like 4-octylphenol or 4-nonylphenol .
- Branching vs. Linearity: Alkylphenols with linear chains (e.g., 4-octylphenol) exhibit higher environmental persistence and endocrine-disrupting effects compared to branched analogs .
Hazard Potential and Regulatory Status
Structural Alerts from the SIN List :
- Alkylphenols (e.g., 4-octylphenol, 4-nonylphenol) are listed in the SIN (Substitute It Now) database due to endocrine disruption and aquatic toxicity .
Hazard Comparison :
| Compound | Endocrine Disruption | Aquatic Toxicity | Persistence |
|---|---|---|---|
| 2-[(2E)-2-Hydroxyiminopropyl]phenol | Not studied | Not studied | Structural alerts* |
| 4-Nonylphenol | High | High | High |
| 4-Octylphenol | Moderate | Moderate | Moderate |
Research Findings and Data Gaps
- Toxicity Studies: Limited data exist for 2-[(2E)-2-hydroxyiminopropyl]phenol. In contrast, 4-nonylphenol is well-documented to disrupt estrogen signaling in aquatic organisms at concentrations as low as 1 µg/L .
- Reactivity: The oxime group may enhance metal-binding capacity, differentiating it from alkylphenols. This property could influence its environmental fate or pharmacological applications .
- Synthesis Methods: Unlike 4-alkylphenols (typically synthesized via Friedel-Crafts alkylation), the target compound’s oxime group likely requires condensation reactions between hydroxylamine and ketone precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
